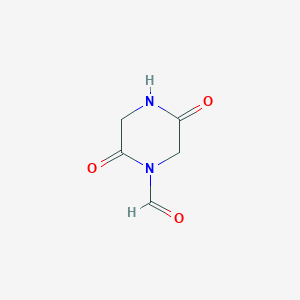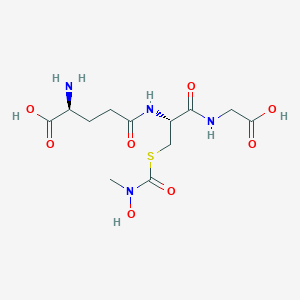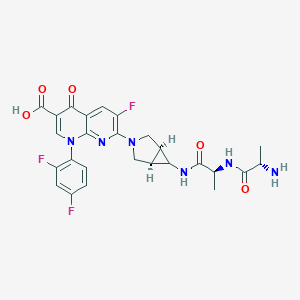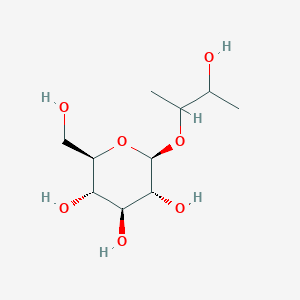
3-beta-D-Glucopyranosyloxy-2-butanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-beta-D-Glucopyranosyloxy-2-butanol, also known as GABA-glucose, is a natural compound found in various plants, including tea leaves and bamboo shoots. This compound has gained significant attention in recent years due to its potential applications in the field of medicine and biotechnology.
Mechanism Of Action
The mechanism of action of 3-beta-D-Glucopyranosyloxy-2-butanol involves the activation of GABA receptors in the brain. GABA is a neurotransmitter that plays a crucial role in regulating brain activity. GABA receptors are responsible for inhibiting the transmission of nerve impulses in the brain, leading to a calming effect. 3-beta-D-Glucopyranosyloxy-2-butanol binds to these receptors and enhances their activity, resulting in a more potent calming effect.
Biochemical And Physiological Effects
3-beta-D-Glucopyranosyloxy-2-butanol has been shown to have various biochemical and physiological effects. It has been demonstrated to reduce stress and anxiety levels, improve cognitive function, and enhance sleep quality. Additionally, 3-beta-D-Glucopyranosyloxy-2-butanol has been shown to have anti-inflammatory and antioxidant properties, which can help protect against various diseases.
Advantages And Limitations For Lab Experiments
One of the significant advantages of using 3-beta-D-Glucopyranosyloxy-2-butanol in lab experiments is its natural origin, which makes it a safer alternative to synthetic compounds. Additionally, 3-beta-D-Glucopyranosyloxy-2-butanol has been shown to have a high bioavailability, which means that it can be easily absorbed and utilized by the body. However, one of the limitations of using 3-beta-D-Glucopyranosyloxy-2-butanol in lab experiments is its high cost, which can limit its widespread use.
Future Directions
There are several future directions for the research and development of 3-beta-D-Glucopyranosyloxy-2-butanol. One of the areas of interest is its potential use in the treatment of mental health disorders such as depression and anxiety. Additionally, 3-beta-D-Glucopyranosyloxy-2-butanol has been shown to have anti-cancer properties, and further research is needed to investigate its potential as a cancer treatment. Finally, the development of cost-effective synthesis methods for 3-beta-D-Glucopyranosyloxy-2-butanol could lead to its widespread use in various applications.
Conclusion:
In conclusion, 3-beta-D-Glucopyranosyloxy-2-butanol is a natural compound with significant potential applications in the field of medicine and biotechnology. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of 3-beta-D-Glucopyranosyloxy-2-butanol and its applications in various fields.
Synthesis Methods
The synthesis of 3-beta-D-Glucopyranosyloxy-2-butanol involves the enzymatic reaction between glutamate decarboxylase (GAD) and UDP-glucose. This reaction results in the formation of 3-beta-D-Glucopyranosyloxy-2-butanol, which can be isolated and purified using various chromatographic techniques. The yield of 3-beta-D-Glucopyranosyloxy-2-butanol synthesis can be improved by optimizing the reaction conditions, such as pH, temperature, and substrate concentration.
Scientific Research Applications
3-beta-D-Glucopyranosyloxy-2-butanol has been extensively studied for its potential applications in the field of medicine and biotechnology. One of the significant applications of 3-beta-D-Glucopyranosyloxy-2-butanol is its use as a natural food additive to enhance the flavor and nutritional value of food. 3-beta-D-Glucopyranosyloxy-2-butanol has also been shown to have neuroprotective effects and can be used to treat various neurological disorders such as Alzheimer's disease, Parkinson's disease, and epilepsy.
properties
CAS RN |
146763-54-4 |
|---|---|
Product Name |
3-beta-D-Glucopyranosyloxy-2-butanol |
Molecular Formula |
C10H20O7 |
Molecular Weight |
252.26 g/mol |
IUPAC Name |
(2R,3R,4S,5S,6R)-2-(3-hydroxybutan-2-yloxy)-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C10H20O7/c1-4(12)5(2)16-10-9(15)8(14)7(13)6(3-11)17-10/h4-15H,3H2,1-2H3/t4?,5?,6-,7-,8+,9-,10-/m1/s1 |
InChI Key |
ZLXYJEYKAQYNPV-OEUNVOOHSA-N |
Isomeric SMILES |
CC(C(C)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)O |
SMILES |
CC(C(C)OC1C(C(C(C(O1)CO)O)O)O)O |
Canonical SMILES |
CC(C(C)OC1C(C(C(C(O1)CO)O)O)O)O |
synonyms |
3-beta-D-glucopyranosyloxy-2-butanol 3-glucopyranosyloxy-butanol-2 3-GPXBT |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



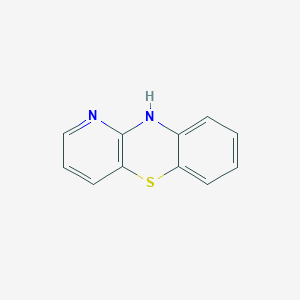

![2,2'-[(Difluoromethylene)bis(oxy)]bis[1,1,1,3,3,3-hexafluoropropane](/img/structure/B117149.png)
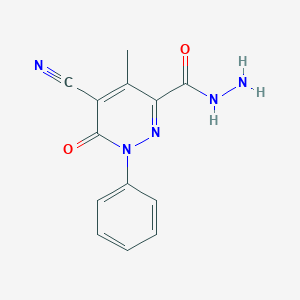
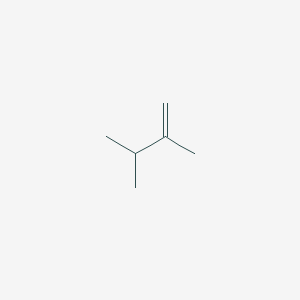
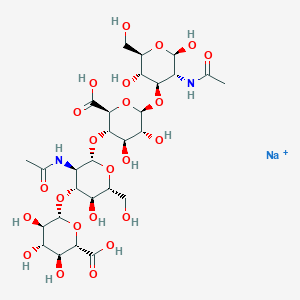
![(2R,5S)-1-Benzoyl-2-tert-butyl-5-(fluoromethyl)-3-methyl-5-[(1-tritylimidazol-4-yl)methyl]imidazolidin-4-one](/img/structure/B117166.png)
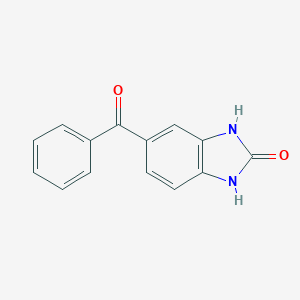
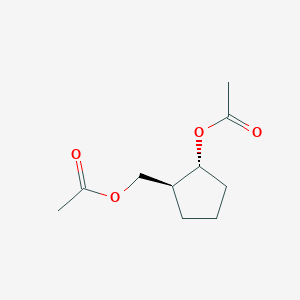
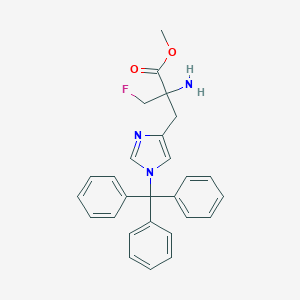
![[(2R,3S)-4-[[(2S)-2-[[(2R,4R)-2,4-dimethyloctanoyl]-methylamino]-4-methylpentanoyl]amino]-3-[methyl-[(2S)-3-methyl-1-[(2S)-2-[(2S)-2-methyl-5-oxo-2H-pyrrole-1-carbonyl]pyrrolidin-1-yl]-1-oxobutan-2-yl]amino]-4-oxobutan-2-yl] acetate](/img/structure/B117173.png)
